4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The exact mass of the compound this compound is 413.08678382 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-3-4-12(2)14(7-11)23-18(21)17(28-20(23)27)19(24)22-9-13-5-6-15-16(8-13)26-10-25-15/h3-8H,9-10,21H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRGPZWLIUYUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring and a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 374.5 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1021264-12-9 |
Antidiabetic Potential
Recent studies have demonstrated the antidiabetic properties of benzodioxole derivatives, including our compound of interest. For instance, a study investigated various benzodioxole carboxamide derivatives and found that certain compounds exhibited significant inhibition of the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism.
- In Vitro Studies : The compound showed an IC50 value of 0.85 µM against α-amylase, indicating potent inhibitory activity compared to other known inhibitors like acarbose (IC50 = 2.593 µM) .
- In Vivo Studies : In streptozotocin-induced diabetic mice models, administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays revealed significant cytotoxic effects against various cancer cell lines while maintaining safety profiles for normal cells.
- Cytotoxicity Assays : The compound displayed IC50 values ranging from 26 µM to 65 µM against different cancer cell lines, suggesting selective cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By inhibiting α-amylase, the compound reduces glucose absorption from carbohydrates, thus managing blood sugar levels.
- Cell Cycle Modulation : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.
Case Study 1: Antidiabetic Effects in Diabetic Mice
In an experimental setup involving diabetic mice treated with the compound over several weeks:
- Results : Significant reductions in fasting blood glucose levels were observed.
- : The results support the potential use of this compound as a therapeutic agent for managing diabetes.
Case Study 2: Anticancer Efficacy in Cell Lines
A separate study evaluated the efficacy of the compound against breast cancer cell lines:
- Results : The compound inhibited cell proliferation and induced apoptosis.
- : These findings suggest that the compound could be further developed as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
